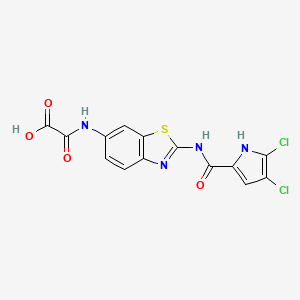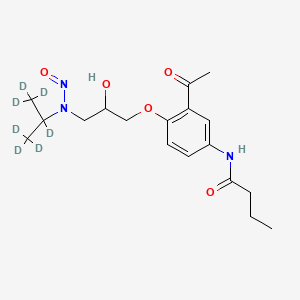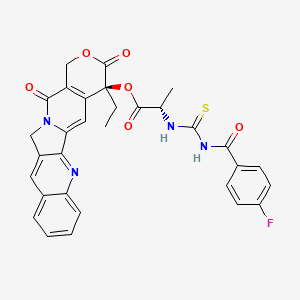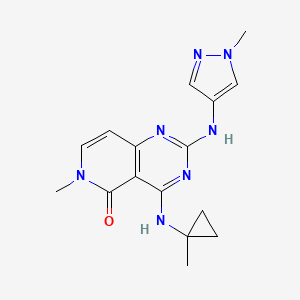
Fosfructose-3-13C (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosfructose-3-13C (sodium) is a labeled form of fosfructose, a phosphorylated sugar derivative. This compound is used primarily in scientific research, particularly in metabolic studies, due to its stable isotope labeling which allows for precise tracking in biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fosfructose-3-13C (sodium) typically involves the incorporation of a 13C isotope into the fructose molecule. This can be achieved through enzymatic or chemical synthesis methods. Enzymatic synthesis often involves the use of fructosyltransferase enzymes, which transfer fructose units to a suitable acceptor molecule . Chemical synthesis may involve the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope.
Industrial Production Methods
Industrial production of fosfructose-3-13C (sodium) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized enzymatic processes, ensuring high yield and purity of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Fosfructose-3-13C (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fosfructose-3-13C (sodium) can yield fructose-3-13C (sodium) with carbonyl groups, while reduction can revert it to its original form .
Aplicaciones Científicas De Investigación
Fosfructose-3-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used in studying carbohydrate chemistry and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential in understanding metabolic disorders and developing therapeutic strategies.
Industry: Utilized in the production of labeled compounds for research and development
Mecanismo De Acción
The mechanism of action of fosfructose-3-13C (sodium) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The 13C label allows researchers to track its movement and transformation within these pathways, providing insights into metabolic processes and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Fosfructose trisodium: Another labeled form of fosfructose used in similar research applications.
Fructose-1,6-bisphosphate: A related compound involved in glycolysis and other metabolic pathways.
Uniqueness
Fosfructose-3-13C (sodium) is unique due to its specific labeling at the 3rd carbon position, which provides distinct advantages in tracing and studying specific metabolic reactions compared to other labeled compounds .
Propiedades
Fórmula molecular |
C6H10Na4O12P2 |
|---|---|
Peso molecular |
429.04 g/mol |
Nombre IUPAC |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(413C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i6+1;;;; |
Clave InChI |
MVVGIYXOFMNDCF-WUMGRJJYSA-J |
SMILES isomérico |
C([C@H]([C@H]([13C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)









![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)


